3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Overview
Description
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is an organoboron compound with the molecular formula C14H14BFO3S It is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group:
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Methoxybenzylthio Group: The methoxybenzylthio group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a methoxybenzyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the methoxybenzylthio group in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Borane derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Industry: Used in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a valuable tool in studying biological systems and developing new materials. The fluorine atom and methoxybenzylthio group contribute to the compound’s reactivity and specificity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzeneboronic acid: Similar structure but lacks the methoxybenzylthio group.
4-Methoxy-3-fluorophenylboronic acid: Similar structure but lacks the methoxybenzylthio group.
3-Fluoro-4-(methylthio)phenylboronic acid: Similar structure but has a methylthio group instead of a methoxybenzylthio group.
Uniqueness
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is unique due to the presence of both the fluorine atom and the methoxybenzylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZRHIGCBXJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674437 | |
Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-13-4 | |
Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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